Cas no 14486-03-4 (L-Methionylglycine)

L-Methionylglycine 化学的及び物理的性質

名前と識別子

-

- L-Methionylglycine

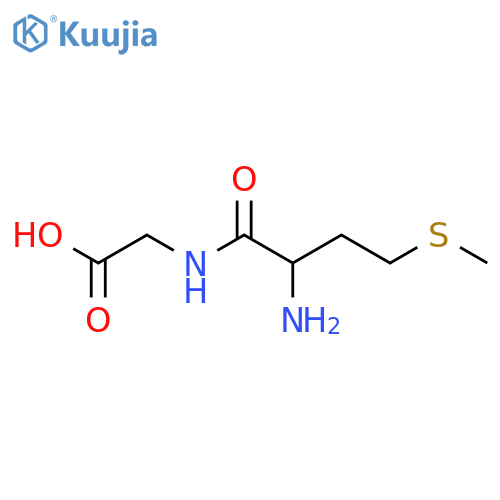

- (S)-2-(2-Amino-4-(methylthio)butanamido)acetic acid

- Glycine, L-methionyl-

- H-Met-Gly-OH

- MET-GLY

- L-MET-GLY

- L-Met-Gly-OH

- L-methioninylglycine

- L-Methionylga

- L-methionyl-glycine

- Met-Gly-OH

- methionyl-glycine

- N-L-methionylglycine

- N-Methionylglycine

- Met-Gly.Hcl

- methionylglycine

- T872MM2E20

- M-G

- QXOHLNCNYLGICT-YFKPBYRVSA-N

- 7146AA

- BDBM50407420

- VC31068

- AX8133685

- ST24035865

- M0250

-

- MDL: MFCD00021730

- インチ: 1S/C7H14N2O3S/c1-13-3-2-5(8)7(12)9-4-6(10)11/h5H,2-4,8H2,1H3,(H,9,12)(H,10,11)/t5-/m0/s1

- InChIKey: QXOHLNCNYLGICT-YFKPBYRVSA-N

- ほほえんだ: S(C([H])([H])[H])C([H])([H])C([H])([H])[C@@]([H])(C(N([H])C([H])([H])C(=O)O[H])=O)N([H])[H]

計算された属性

- せいみつぶんしりょう: 206.07300

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 13

- 回転可能化学結合数: 6

- 複雑さ: 187

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 2

- トポロジー分子極性表面積: 118

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): -3

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 1.267

- ゆうかいてん: 212°C(lit.)

- すいようせい: almost transparency

- PSA: 117.72000

- LogP: 0.35880

- ようかいせい: 未確定

- FEMA: 4692 | L-METHIONYLGLYCINE

L-Methionylglycine セキュリティ情報

- 危害声明: H302-H315-H319-H335

- WGKドイツ:3

L-Methionylglycine 税関データ

- 税関コード:2930909090

- 税関データ:

中国税関コード:

2930909090概要:

2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

L-Methionylglycine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-881949-0.1g |

2-[(2S)-2-amino-4-(methylsulfanyl)butanamido]acetic acid |

14486-03-4 | 95.0% | 0.1g |

$386.0 | 2025-02-21 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | UL698-500mg |

L-Methionylglycine |

14486-03-4 | 98% | 500mg |

¥708.0 | 2022-06-10 | |

| Enamine | EN300-881949-0.05g |

2-[(2S)-2-amino-4-(methylsulfanyl)butanamido]acetic acid |

14486-03-4 | 95.0% | 0.05g |

$259.0 | 2025-02-21 | |

| Fluorochem | 222094-1g |

Met-Gly |

14486-03-4 | 95% | 1g |

£77.00 | 2022-03-01 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M121443-100mg |

L-Methionylglycine |

14486-03-4 | 98% | 100mg |

¥74.90 | 2023-09-02 | |

| TRC | A898150-50mg |

(S)-2-(2-Amino-4-(methylthio)butanamido)acetic Acid |

14486-03-4 | 50mg |

$ 65.00 | 2022-06-07 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M121443-500mg |

L-Methionylglycine |

14486-03-4 | 98% | 500mg |

¥247.90 | 2023-09-02 | |

| Chemenu | CM119368-5g |

L-Methionylglycine |

14486-03-4 | 95% | 5g |

$365 | 2021-06-09 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L83870-100mg |

L-Methionylglycine |

14486-03-4 | 97% | 100mg |

¥123.0 | 2022-04-27 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R029380-1g |

L-Methionylglycine |

14486-03-4 | 98% | 1g |

¥464 | 2024-05-25 |

L-Methionylglycine 関連文献

-

Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756

-

Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879

-

Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133

-

Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935

-

George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696

-

Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393

-

Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112

-

Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993

-

9. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241

-

G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748

L-Methionylglycineに関する追加情報

Introduction to L-Methionylglycine (CAS No. 14486-03-4)

L-Methionylglycine, with the chemical formula C₅H₉NO₃S, is a significant compound in the field of biochemistry and pharmaceutical research. Its CAS number, 14486-03-4, uniquely identifies it in scientific literature and databases, underscoring its importance in various applications. This compound is a derivative of the essential amino acid methionine and has garnered attention due to its potential roles in metabolic pathways and therapeutic interventions.

The structure of L-Methionylglycine incorporates both sulfur and nitrogen atoms, which are critical for its biological activity. The sulfur atom is derived from the methionine moiety, while the nitrogen atoms are part of the amide and carboxyl groups. This unique composition makes it a valuable intermediate in the synthesis of more complex molecules, particularly in peptide and protein research.

In recent years, L-Methionylglycine has been studied for its potential applications in drug development. Its ability to participate in enzymatic reactions and its stability under various conditions make it a promising candidate for use in synthetic biology and biotechnology. One of the most intriguing aspects of this compound is its role in the metabolism of sulfur-containing compounds, which are crucial for maintaining cellular function.

Recent research has highlighted the importance of L-Methionylglycine in maintaining redox balance within cells. Sulfur compounds are known to play a key role in antioxidant defense mechanisms, and L-Methionylglycine has been shown to enhance the activity of glutathione, a major antioxidant in the human body. This discovery has opened up new avenues for therapeutic strategies aimed at combating oxidative stress-related diseases.

Another area where L-Methionylglycine has shown promise is in the field of cancer research. Studies have indicated that this compound can modulate signaling pathways involved in cell proliferation and apoptosis. Specifically, it has been observed to inhibit the activity of certain kinases that are overexpressed in cancer cells, thereby potentially slowing tumor growth. These findings have prompted further investigation into its use as an adjunct therapy alongside conventional cancer treatments.

The synthesis of L-Methionylglycine typically involves enzymatic or chemical methods that convert methionine into its derivative. The choice of method depends on factors such as yield, purity, and scalability. Enzymatic synthesis is often preferred due to its high specificity and mild reaction conditions, which help preserve the integrity of the compound. However, chemical synthesis remains a viable option for large-scale production where cost efficiency is a priority.

In industrial applications, L-Methionylglycine is used as a precursor for more complex molecules, including certain pharmaceuticals and agrochemicals. Its versatility makes it a valuable building block in organic synthesis, enabling chemists to create novel compounds with tailored properties. The demand for high-purity L-Methionylglycine has increased as researchers explore its potential in various fields.

The safety profile of L-Methionylglycine is another critical aspect that has been extensively studied. Unlike some other sulfur-containing compounds, it does not exhibit toxicity at physiological concentrations. This makes it suitable for use in both research settings and potential therapeutic applications without significant concerns regarding adverse effects.

Future research on L-Methionylglycine is likely to focus on expanding its therapeutic applications. By understanding its mechanisms of action and interactions with other molecules, scientists hope to develop new treatments for a wide range of diseases. Additionally, advancements in synthetic biology may lead to more efficient methods for producing this compound on an industrial scale.

In conclusion, L-Methionylglycine (CAS No. 14486-03-4) is a multifaceted compound with significant potential in biochemistry and pharmaceuticals. Its unique structure and biological activities make it a valuable tool for researchers investigating metabolic pathways, antioxidant defenses, and cancer therapies. As scientific understanding continues to evolve, L-Methionylglycine will undoubtedly play an increasingly important role in advancing medical science.

14486-03-4 (L-Methionylglycine) 関連製品

- 3061-96-9(H-Met-Ala-OH formiate salt)

- 17351-32-5(N-Formyl-Met-Ala-Ser)

- 1999-43-5(DL-Alanyl-DL-methionine)

- 2639378-31-5(rac-(3aR,7aS)-7a-fluoro-octahydro-1H-isoindole-3a-carboxylic acid)

- 1805335-57-2(3-Amino-2-cyano-6-(difluoromethyl)-4-nitropyridine)

- 1002535-22-9(methyl 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)methylbenzoate)

- 1805538-46-8(Methyl 4-(difluoromethyl)-2-hydroxy-5-methoxypyridine-3-acetate)

- 1592-23-0(Calcium stearate)

- 2228518-21-4(2-bromo-1-4-(diethylamino)phenylethan-1-ol)

- 1319128-85-2(4-5-(furan-2-yl)-1,3,4-oxadiazol-2-yl-1-3-(2-methoxyphenyl)-1H-pyrazole-5-carbonylpiperidine)